molecular formula C11H13N3O B8724445 1-Ethyl-2-methyl-5-carbamyl-benzimidazole CAS No. 62306-07-4

1-Ethyl-2-methyl-5-carbamyl-benzimidazole

Cat. No. B8724445
Key on ui cas rn: 62306-07-4
M. Wt: 203.24 g/mol
InChI Key: BDFKILCKIHZXQF-UHFFFAOYSA-N
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Patent
US04062682

Procedure details

A mixture of 125 g (0.6 mole) of compound III, 214 g (2.1 moles) of acetic anhydride, 1.2 ml of Raney nickel and 36 g (0.6 mole) of acetic acid was hydrogenated at 80° C and a pressure of 100 to 30 kg/sq.cm for 5 h. After cooling, the catalyst was filtered, and the filtrate was concentrated by normal pressure until 135 ml of distillate were collected. Then 150 ml of 6N sulphuric acid were added to the residue. The reaction was very exothermic. The solution was refluxed with active carbon for 15 min and filtered. The filtrate was mixed with 1.2 kg of ice and exactly neutralized with 2N sodium hydroxide. The precipitate was washed with water and dried at 100° C. Melting point: 251° C. Yield: 88% (108 g).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[NH:13][CH2:14][CH3:15])[C:7]([NH2:9])=[O:8])([O-])=O.[C:16](OC(=O)C)(=O)[CH3:17].C(O)(=O)C>[Ni]>[CH2:14]([N:13]1[C:12]2[CH:11]=[CH:10][C:6]([C:7](=[O:8])[NH2:9])=[CH:5][C:4]=2[N:1]=[C:16]1[CH3:17])[CH3:15]

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)N)C=CC1NCC
Name
Quantity
214 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
36 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.2 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 80° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by normal pressure until 135 ml of distillate
CUSTOM
Type
CUSTOM
Details
were collected
ADDITION
Type
ADDITION
Details
Then 150 ml of 6N sulphuric acid were added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed with active carbon for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was mixed with 1.2 kg of ice
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 100° C

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C)N1C(=NC2=C1C=CC(=C2)C(N)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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